
Terbutrynesulfoxide
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Overview
Description
Terbutrynesulfoxide is a chemical compound with the molecular formula C10H19N5OS and a molecular weight of 257.356. It is a derivative of terbutryn, a selective herbicide used to control grasses and broadleaf weeds. This compound is known for its role as a metabolite of terbutryn and has been studied for its various chemical properties and applications .
Preparation Methods
The synthesis of terbutrynesulfoxide typically involves the oxidation of terbutryn. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a specific temperature to ensure the selective formation of the sulfoxide group .
Industrial production methods for this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Formation via Aerobic Biotransformation
Terbutrynesulfoxide is generated as the main transformation product (TP) of terbutryn during aerobic biodegradation in activated sludge systems . The reaction involves oxidation of the methylthio group (-S-CH₃) in terbutryn to a sulfoxide (-SO-CH₃) group (Figure 1).
Reaction:
Terbutryn (C10H19N5S)+O2EnzymaticThis compound (C10H19N5OS)+H2O
This process follows pseudo first-order kinetics , with a half-life of approximately 7.3 hours in wastewater treatment plants (WWTPs) .
Kinetic Parameters
Parameter | Value | Conditions | Source |
---|---|---|---|
Rate Constant (k) | 0.095h−1 | Aerobic sludge, pH 7.5, 20°C | |
Half-life (t1/2) | 7.3 hours | Nitrifying activated sludge | |
Activation Energy | Not reported | Ambient wastewater conditions |
Analytical Confirmation
The structure of this compound was confirmed using:
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High-Resolution Mass Spectrometry (HR-MS) : Identified a molecular ion peak at m/z=257.36 [M+H]⁺ .
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Nuclear Magnetic Resonance (NMR) : Matched synthesized reference standards, confirming sulfoxide formation .
Environmental Persistence and Detection
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WWTP Effluents : Detected at average concentrations up to 65 ng L⁻¹ .
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Aquatic Systems : Found in streams and rivers at levels up to 34 ng L⁻¹ , indicating moderate persistence post-treatment .
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Stability : Resistant to further oxidation under typical environmental conditions, though susceptible to advanced oxidation processes (not quantified in studies) .
Toxicological Implications
This compound exhibits similar bacterial toxicity to terbutryn, as shown by luminescent bacteria inhibition tests (Vibrio fischeri) . This suggests that sulfoxidation does not detoxify the compound but
Scientific Research Applications
Environmental Applications
1. Biocide Emissions and Degradation
Terbutrynesulfoxide is primarily studied in the context of urban biocide emissions. Research indicates that it plays a significant role in the degradation processes of terbutryn when applied to building facades. A study demonstrated that terbutryn-sulfoxide accounted for approximately 76% of total emissions from facades, highlighting its importance in understanding biocide leaching and transformation products (TPs) in urban environments . The degradation pathways involve photodegradation and microbial activity, which lead to the formation of various TPs, including terbutryn-sulfoxide itself .
2. Stable Isotope Fractionation
Stable isotope analysis has been employed to study the degradation mechanisms of terbutryn and its sulfoxide derivative. By analyzing carbon stable isotopes, researchers can trace the degradation pathways and quantify the extent of biocide photodegradation in facade paints . This method provides insights into the environmental fate of these compounds and helps predict their long-term emissions.
Medicinal Chemistry Applications
1. Antimicrobial Properties
Recent studies have explored the potential antimicrobial properties of this compound and related compounds. For instance, derivatives of benzenesulfonamide, which share structural similarities with terbutryn, have shown efficacy against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This suggests that compounds derived from terbutryn may serve as foundational structures for developing new antimicrobial agents.
2. Drug Development
The druggability evaluation of sulfoxide derivatives indicates favorable hepatocyte stability and low cytotoxicity, making them promising candidates for further research in drug development . The binding modes of these compounds with biological targets are being investigated to enhance their therapeutic efficacy against diseases like tuberculosis.
Case Studies
Mechanism of Action
The mechanism of action of terbutrynesulfoxide involves its interaction with molecular targets in biological systems. In plants, it acts as an inhibitor of photosynthesis by interfering with the electron transport chain in chloroplasts. This disruption leads to the inhibition of ATP synthesis and ultimately results in the death of the plant.
At the molecular level, this compound targets the photosynthetic reaction center proteins, including cytochrome c subunit and reaction center proteins H, L, and M chains. These interactions prevent the proper functioning of the photosynthetic machinery, leading to the accumulation of reactive oxygen species and oxidative stress .
Comparison with Similar Compounds
Terbutrynesulfoxide is similar to other sulfoxide derivatives of herbicides, such as:
Terbutrynesulfone: An oxidized form of this compound with a sulfone group instead of a sulfoxide group. It has similar herbicidal properties but may exhibit different chemical reactivity.
Methoxytriazine sulfoxide: Another sulfoxide derivative with a methoxy group on the triazine ring. It shares similar chemical properties but differs in its specific applications and reactivity.
Sulfoxide derivatives of atrazine: Atrazine is another triazine herbicide, and its sulfoxide derivatives have been studied for their herbicidal activity and environmental impact.
This compound is unique in its specific structure and reactivity, which makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
82985-33-9 |
---|---|
Molecular Formula |
C10H19N5OS |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
2-N-tert-butyl-4-N-ethyl-6-methylsulfinyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5OS/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)17(5)16/h6H2,1-5H3,(H2,11,12,13,14,15) |
InChI Key |
LMUNBZZRYCNYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)S(=O)C)NC(C)(C)C |
Origin of Product |
United States |
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